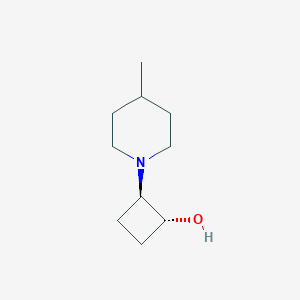![molecular formula C14H20FN B1485701 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline CAS No. 2165655-59-2](/img/structure/B1485701.png)
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline
Overview
Description
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline: is a chemical compound with a unique structure that includes an ethyl group, a fluorocyclohexyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline typically involves multiple steps, starting with the preparation of the cyclohexyl and aniline components. One common synthetic route includes the following steps:
Preparation of 2-fluorocyclohexylamine: : This can be achieved through the fluorination of cyclohexylamine using reagents like Selectfluor.
N-alkylation: : The 2-fluorocyclohexylamine is then alkylated with ethyl iodide to introduce the ethyl group, forming N-ethyl-2-fluorocyclohexylamine .
Amination: : Finally, the aniline component is introduced through a nitration reaction followed by reduction to form the final product.
Industrial Production Methods
In an industrial setting, the production of This compound would involve scaling up these synthetic steps, ensuring efficient and cost-effective processes. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline: can undergo various chemical reactions, including:
Oxidation: : The aniline moiety can be oxidized to form nitroso derivatives or other oxidized products.
Reduction: : Reduction reactions can convert the nitro group to an amine, if present.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.
Reduction: : Reducing agents like hydrogen gas, iron, and tin chloride are often used.
Substitution: : Reagents such as halogens, alkyl halides, and strong acids or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: : Nitroso derivatives, nitro compounds, and other oxidized products.
Reduction: : Amines and other reduced forms of the compound.
Substitution: : Halogenated derivatives, alkylated products, and other substituted compounds.
Scientific Research Applications
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and protein binding.
Industry: : Its unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline: can be compared to other similar compounds, such as:
4-ethyl-N-[(1R,2S)-2-fluorocyclohexyl]aniline: : This compound has a different stereochemistry at the cyclohexyl ring, which can affect its reactivity and biological activity.
4-ethyl-N-[(1R,2R)-2-chlorocyclohexyl]aniline:
These comparisons highlight the uniqueness of This compound and its potential advantages in various applications.
Properties
IUPAC Name |
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c1-2-11-7-9-12(10-8-11)16-14-6-4-3-5-13(14)15/h7-10,13-14,16H,2-6H2,1H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTFYVHAWJJQND-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CCCCC2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N[C@@H]2CCCC[C@H]2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(Propan-2-yl)piperazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485618.png)
![1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485620.png)
![trans-2-[(3-Ethoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485621.png)
![trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485623.png)
![trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol](/img/structure/B1485628.png)
![trans-2-{[2-(4-Fluorophenyl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485629.png)

![1-{[(2,3-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485631.png)

![trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B1485634.png)
![trans-2-[(3-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485635.png)
![trans-2-{[(2-Aminophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485636.png)
![trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol](/img/structure/B1485637.png)
![trans-2-[(4-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485640.png)
